2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions. One common approach includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole moiety: This step often involves the reaction of a nitrile intermediate with sodium azide in the presence of a catalyst like zinc chloride.
Final assembly: The various substituents are introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The tetrazole moiety, for instance, can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Compounds like 5-phenyltetrazole share the tetrazole moiety and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar core structure and are often studied for their pharmacological properties.
Uniqueness
2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the tetrazole and pyrazolo[1,5-a]pyrimidine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-methyl-3-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7OS/c1-14-19(15-8-4-2-5-9-15)20-22-16(12-18(29)28(20)24-14)13-30-21-23-25-26-27(21)17-10-6-3-7-11-17/h2-12,24H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKLTTHDMJNJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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